

YQA14: A Technical Guide to its Dopamine D3 Receptor Binding Affinity

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Compound of Interest

Compound Name: YQA14

Cat. No.: B12381258

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dopamine D3 receptor binding affinity and pharmacological properties of **YQA14**, a novel and potent D3 receptor antagonist. The information is compiled from preclinical research and is intended to support further investigation and development of this compound for potential therapeutic applications, particularly in the context of substance use disorders.

Quantitative Binding Affinity Data

YQA14 exhibits a complex and high-affinity binding profile at the human dopamine D3 receptor, characterized by the presence of two distinct binding sites. Its selectivity for the D3 receptor over other dopamine receptor subtypes is a key feature of its pharmacological profile.

Compound	Receptor	Parameter	Value (nM)	Selectivity vs. D3 (Low Affinity Site)	Reference
YQA14	Human Dopamine D3	Ki-High	0.000068	-	[1][2][3]
Human Dopamine D3	Ki-Low	2.11	-	[1][2][3]	
Human Dopamine D2	Ki	>335	>150-fold	[1][2]	
Other Dopamine Receptors (D1, D4, D5)	Ki	>2000	>1000-fold	[1][2]	

Experimental Protocols

The binding affinity of **YQA14** to dopamine receptors was determined using in vitro radioligand binding assays. While the specific details from the primary literature are proprietary, the following represents a standard methodology for such experiments.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (**YQA14**) by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

- Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human dopamine D3 receptor.
- Radioligand: A high-affinity radiolabeled antagonist for the D3 receptor, such as [3H]-Spiperone.

- Test Compound: **YQA14**, dissolved in an appropriate vehicle (e.g., 25% 2-hydroxypropyl- β -cyclodextrin).
- Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂).
- Filtration Apparatus: A cell harvester to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

- Membrane Preparation: Cells expressing the D3 receptor are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.
- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (**YQA14**).
- Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of **YQA14** (the concentration that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

GTPyS Binding Assay

Objective: To determine the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation. As a D3 receptor antagonist, **YQA14** would be expected to block agonist-stimulated GTPyS binding.

Materials:

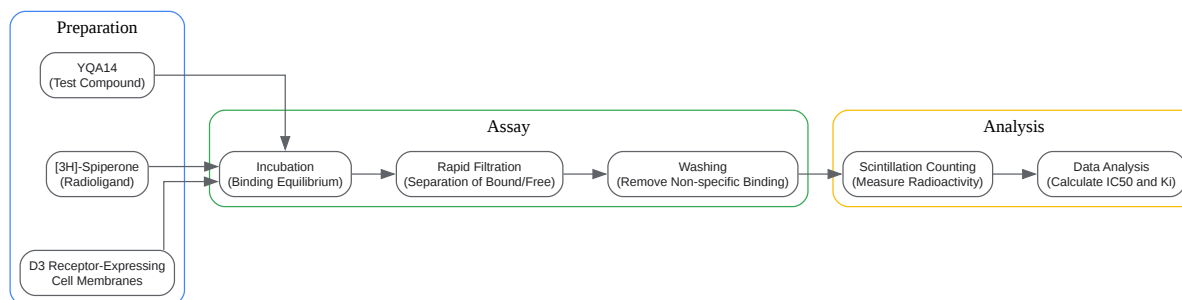
- Receptor Source: Cell membranes expressing the dopamine D3 receptor.
- Radiolabeled GTP analog: [35S]GTPyS.
- D3 Receptor Agonist: A known D3 agonist (e.g., quinpirole) to stimulate G-protein activation.
- Test Compound: **YQA14**.
- Assay Buffer: Containing GDP, MgCl₂, and NaCl.
- Filtration or Scintillation Proximity Assay (SPA) setup.

Procedure:

- Pre-incubation: Cell membranes are pre-incubated with the D3 receptor agonist in the presence or absence of **YQA14**.
- Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPyS.
- Incubation: The mixture is incubated to allow for the binding of [35S]GTPyS to the G α subunit of the activated G-protein.
- Termination and Detection: The reaction is stopped, and the amount of bound [35S]GTPyS is measured, typically by filtration and scintillation counting or by using SPA beads.
- Data Analysis: The ability of **YQA14** to inhibit the agonist-stimulated increase in [35S]GTPyS binding is quantified to determine its antagonist properties.

Visualizations

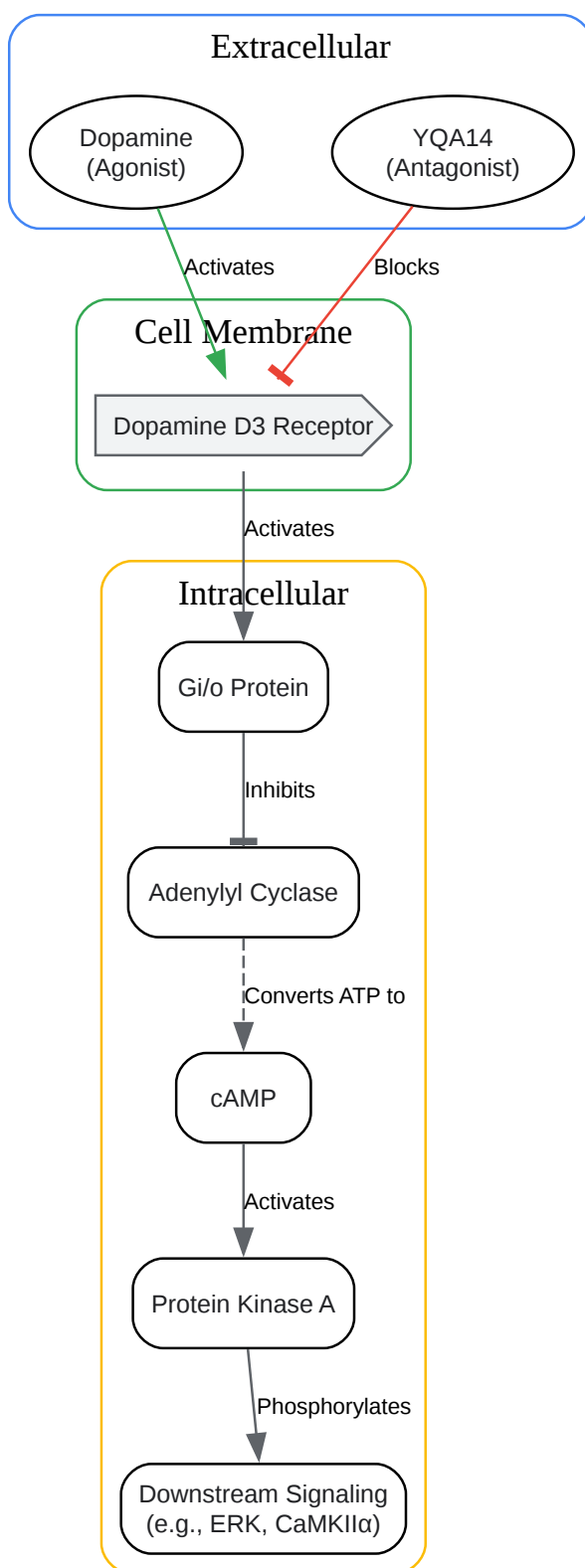
Experimental Workflow



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Figure 1: Workflow for a radioligand competition binding assay.

Signaling Pathway



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Figure 2: Postulated signaling pathway of the D3 receptor and the inhibitory action of **YQA14**.

Synthesis and Clinical Status

YQA14 was synthesized at the Beijing Institute of Pharmacology and Toxicology.[2] The specific synthetic route for **YQA14** is not publicly available in the reviewed literature. A comprehensive search for clinical trial data for **YQA14** did not yield any results, suggesting that the compound has not yet entered human clinical trials.

Discussion and Future Directions

YQA14 is a potent and highly selective dopamine D3 receptor antagonist with a complex binding profile. Preclinical studies have demonstrated its efficacy in animal models of cocaine addiction, where it has been shown to reduce cocaine self-administration without affecting natural rewards or locomotor activity at therapeutic doses.[1][4] The antagonistic activity of **YQA14** at the D3 receptor is believed to modulate the mesolimbic dopamine system, which is critically involved in reward and addiction.[4] The blockade of D3 receptors by **YQA14** may attenuate the rewarding effects of drugs of abuse and reduce drug-seeking behavior.[5][6]

Further research is warranted to fully elucidate the mechanism of action of **YQA14**, including its effects on downstream signaling cascades and its potential for treating other substance use disorders. The development of a detailed synthetic pathway and further pharmacokinetic and toxicological studies will be crucial for advancing **YQA14** towards clinical evaluation.

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